2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE 2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE
Brand Name: Vulcanchem
CAS No.: 1260788-55-3
VCID: VC5379148
InChI: InChI=1S/C6H5ClN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2
SMILES: C1=CN=CN=C1C(=O)CCl
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57

2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE

CAS No.: 1260788-55-3

Cat. No.: VC5379148

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57

* For research use only. Not for human or veterinary use.

2-CHLORO-1-(PYRIMIDIN-4-YL)ETHANONE - 1260788-55-3

Specification

CAS No. 1260788-55-3
Molecular Formula C6H5ClN2O
Molecular Weight 156.57
IUPAC Name 2-chloro-1-pyrimidin-4-ylethanone
Standard InChI InChI=1S/C6H5ClN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2
Standard InChI Key XRUGNHYBGMSTBZ-UHFFFAOYSA-N
SMILES C1=CN=CN=C1C(=O)CCl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-1-(pyrimidin-4-yl)ethanone is characterized by the following properties:

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O
Molecular Weight156.57 g/mol
IUPAC Name2-Chloro-1-pyrimidin-4-ylethanone
CAS Number1260788-55-3
SMILESC1=CN=CN=C1C(=O)CCl
InChI KeyXRUGNHYBGMSTBZ-UHFFFAOYSA-N

The compound’s pyrimidine ring contributes to its planar geometry, while the chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions . Computational studies predict a dipole moment of 3.2 Debye, indicative of polar interactions in biological systems.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves Friedel-Crafts acylation of pyrimidine derivatives with chloroacetyl chloride under controlled conditions:

Procedure:

  • Reagents: Pyrimidine, chloroacetyl chloride, AlCl₃ (catalyst), dichloromethane (solvent).

  • Conditions: Nitrogen atmosphere, reflux at 40–50°C for 4–6 hours .

  • Workup: Quenching with ice water, extraction with dichloromethane, and purification via silica gel chromatography .

Yield: 70–85% .

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields (78%) .

  • Solid-Phase Synthesis: Employed for combinatorial libraries, achieving 65% yield using resin-bound pyrimidine precursors .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro group undergoes substitution with amines, thiols, and alkoxides:

  • With Piperidine: Forms 2-(piperidin-1-yl)-1-(pyrimidin-4-yl)ethanone (yield: 92%) .

  • With Sodium Methoxide: Produces 2-methoxy-1-(pyrimidin-4-yl)ethanone (yield: 88%).

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ yields pyrimidine-4-carboxylic acid (yield: 75%) .

  • Reduction: NaBH₄ reduces the ketone to 2-chloro-1-(pyrimidin-4-yl)ethanol (yield: 68%) .

Cyclization Reactions

Reaction with hydrazines forms pyrazolo[3,4-d]pyrimidine derivatives, key scaffolds in kinase inhibitors :
C₆H₅ClN₂O + NH₂NH₂ → C₇H₆N₄O + HCl\text{C₆H₅ClN₂O + NH₂NH₂ → C₇H₆N₄O + HCl}

Applications in Drug Discovery

Kinase Inhibitor Development

2-Chloro-1-(pyrimidin-4-yl)ethanone is a precursor in synthesizing ROS1 kinase inhibitors, with derivatives showing IC₅₀ values of 0.2–1.8 μM in enzymatic assays . For example:

  • Compound 4f: IC₅₀ = 0.45 μM against ROS1, with >100-fold selectivity over EGFR .

Antimicrobial Activity

Pyrimidine derivatives exhibit broad-spectrum activity:

  • Antibacterial: MIC = 8–32 μg/mL against S. aureus and E. coli .

  • Antifungal: MIC = 16–64 μg/mL against C. albicans .

Biological Activity and Mechanistic Insights

Pharmacokinetic Properties

  • LogP: 1.2 (predicted), indicating moderate lipophilicity .

  • Plasma Stability: t₁/₂ = 2.3 hours in human plasma .

Toxicity Profile

  • LD₅₀ (Mouse): 320 mg/kg (intraperitoneal) .

  • hERG Inhibition: IC₅₀ > 10 μM, suggesting low cardiotoxicity risk .

Comparison with Analogous Compounds

CompoundKey DifferencesBioactivity (IC₅₀)
2-Chloro-1-(pyridin-4-yl)ethanonePyridine vs. pyrimidine ringROS1: 1.2 μM
2-Bromo-1-(pyrimidin-4-yl)ethanoneBromine substituent enhances electrophilicityROS1: 0.9 μM
2-Fluoro-1-(pyrimidin-4-yl)ethanoneFluorine improves metabolic stabilityROS1: 0.7 μM

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